4-Diazoimidazole-5-carboxamide

Descripción

Historical Trajectory and Initial Discoveries of Diazoimidazoles

The investigation into diazoimidazoles gained momentum in the mid-20th century, driven by the search for new potential anticancer agents. The initial product from the diazotization of 5(or 4)-aminoimidazole-4(or 5)-carboxamide was successfully isolated and identified as 5-diazoimidazole-4-carboxamide (B1140617) in research published in the early 1960s. acs.org These studies established that while the compound is stable and can be stored under anhydrous conditions, it readily cyclizes in aqueous solutions to form 2-azahypoxanthine (B601068). acs.org This tendency to cyclize highlighted the compound's reactive nature and its potential as a precursor for more complex heterocyclic systems. acs.org

Early research also explored the fundamental reactions of 4-diazoimidazole-5-carboxamide, such as its coupling with various amines to form triazenoimidazoles, which were of interest for their potential chemotherapeutic properties. acs.org Mechanistic studies from this era, around 1971, began to investigate its biological activities, for example, its effect on 5-hydroxytryptamine release from rabbit platelets. nih.gov These foundational discoveries paved the way for its subsequent use as a key building block in the synthesis of other important molecules.

Structural Features and Chemical Significance within Heterocyclic Chemistry

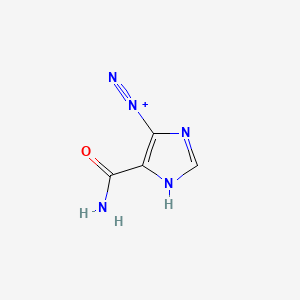

The chemical properties and reactivity of this compound are a direct result of its distinct structural features. ontosight.ai The molecule is built upon a five-membered imidazole (B134444) ring, a common scaffold in biologically active molecules. ontosight.ai Attached to this ring are two key functional groups: a diazo group (-N₂⁺) and a carboxamide group (-CONH₂). ontosight.aiontosight.ai

The diazo group is highly reactive and serves as a versatile functional handle for a variety of chemical transformations. ontosight.aiontosight.ai It can act as a precursor for carbenes or participate in coupling reactions. ontosight.ai The electron-withdrawing nature of both the diazo and carboxamide groups significantly influences the electronic distribution within the imidazole ring. The imidazole ring itself provides basicity and can participate in hydrogen bonding. cymitquimica.com

This combination of a stable heterocyclic core with a highly reactive diazo group makes this compound a significant compound in heterocyclic chemistry. It functions as a crucial intermediate in the synthesis of more complex fused heterocyclic systems, such as imidazotetrazines. nih.govrsc.org Its structure can be represented by multiple resonance forms, contributing to its 1,3-dipolar character.

| Property | Data | Source(s) |

| Molecular Formula | C₄H₃N₅O | cymitquimica.comnih.gov |

| Molecular Weight | 137.10 g/mol | nih.gov |

| CAS Number | 7008-85-7 | cymitquimica.comnih.gov |

| Appearance | Yellow to orange powder | chembk.com |

| SMILES | C1=NC(=[N+]=[N-])C(=N1)C(=O)N | cymitquimica.combiosynth.com |

| InChI Key | IKZLMSPFYNDYIL-UHFFFAOYSA-N | cymitquimica.com |

Overview of Academic Research Domains: Synthesis, Reactivity, and Mechanistic Studies

Academic research on this compound primarily falls into three interconnected domains: its synthesis, its diverse reactivity, and mechanistic studies of its transformations and biological interactions.

Synthesis: The most common method for synthesizing this compound is through the diazotization of its precursor, 4-aminoimidazole-5-carboxamide. researchgate.net This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium. researchgate.net The conditions of the reaction, such as the specific acid used (e.g., mineral acids vs. tetrafluoroboric acid), can influence whether the final product is the neutral diazoimidazole or the corresponding diazonium salt. researchgate.netosi.lv

Reactivity: The reactivity of this compound is dominated by the diazo group. Key reaction types include:

Cyclization: In aqueous solutions, it undergoes intramolecular cyclization to form imidazo[4,5-d]-v-triazin-4(3H)-one, also known as 2-azahypoxanthine. acs.org

Coupling Reactions: It reacts with a wide range of primary and secondary amines to yield stable 5-triazenoimidazole derivatives. acs.orgrsc.org

Cycloaddition: It can react with isocyanates to produce imidazotetrazines. This reaction is fundamental to the synthesis of the anticancer drug temozolomide (B1682018) and its analogues. nih.govrsc.org

Photochemical Decomposition: The compound is sensitive to light. chembk.com Upon decomposition, it can form reactive species, a property that has been explored in the context of photoactivated chemotherapy. ontosight.ai

Mechanistic Studies: Mechanistic investigations have been crucial for understanding how this compound functions as a prodrug intermediate. It is a key metabolite in the mechanism of action of certain anticancer agents, including dacarbazine (B1669748) and temozolomide. aston.ac.ukaacrjournals.org For instance, the antitumor activity of some imidazotetrazines is believed to proceed through the formation of this compound, which then acts as an alkylating agent precursor. aacrjournals.org Studies have used techniques like NMR kinetics to define the mechanism of prodrug activation and decomposition pathways. mdpi.com

| Research Domain | Key Findings | Representative Reaction |

| Synthesis | Prepared by diazotization of 4-aminoimidazole-5-carboxamide. researchgate.net | 4-Aminoimidazole-5-carboxamide + NaNO₂/H⁺ → this compound |

| Reactivity | Undergoes cyclization, amine coupling, and cycloaddition reactions. acs.orgnih.gov | This compound + R-N=C=O → 3-Substituted Imidazotetrazine |

| Mechanistic Studies | Acts as a key intermediate in the action of imidazotetrazine anticancer drugs. aacrjournals.orgmdpi.com | Temozolomide → MTIC → this compound + Methyldiazonium |

Structure

3D Structure

Propiedades

IUPAC Name |

5-carbamoyl-1H-imidazole-4-diazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULRJKDSGAKML-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64038-55-7 (chloride) | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901031198 | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-91-4, 26230-33-1 | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazo-ica | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Diazoimidazole 5 Carboxamide

Diazotization Reactions for the Formation of 4-Diazoimidazole-5-carboxamide

The most prevalent method for synthesizing this compound involves the diazotization of 5-aminoimidazole-4-carboxamide (B1664886) (AICA). This reaction converts the primary aromatic amine group of AICA into a diazonium group, yielding the target compound.

Synthesis from 5-Aminoimidazole-4-carboxamide (AICA) Precursors

The foundational synthesis starts with 5-aminoimidazole-4-carboxamide (AICA), a commercially available or synthetically accessible precursor. rsc.org The core of the transformation is the reaction of AICA with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. iitk.ac.in The reaction is generally carried out in an aqueous acidic medium. datapdf.com The resulting this compound is often used directly in subsequent reactions or isolated as a stable, albeit reactive, solid. rsc.orggoogle.com

The general chemical equation for this transformation is as follows:

5-Aminoimidazole-4-carboxamide (AICA) + NaNO₂ + 2HX → this compound + NaX + 2H₂O

Where HX represents a strong acid, such as hydrochloric acid (HCl).

Optimization of Reaction Conditions and Reagent Systems

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are carefully controlled include:

Temperature: The diazotization reaction is typically conducted at low temperatures, generally between 0 and 10 °C. iitk.ac.in This is crucial to prevent the decomposition of the unstable diazonium salt.

pH: An acidic environment, with a pH between 1 and 2, is necessary for the in situ generation of nitrous acid from sodium nitrite. iitk.ac.in

Reagent Stoichiometry: A slight excess of sodium nitrite is sometimes employed to ensure complete conversion of the starting amine. datapdf.com

Addition Rate: Slow, controlled addition of the sodium nitrite solution to the acidic solution of AICA is important to maintain the low temperature and prevent localized areas of high reactant concentration. datapdf.com

Different reagent systems can be employed, though the combination of sodium nitrite and hydrochloric acid remains the most common. The choice of acid can influence the reaction, but strong mineral acids are generally preferred.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–10°C | Minimizes decomposition of the diazonium salt. |

| pH | 1–2 | Facilitates in situ formation of nitrous acid. |

| Sodium Nitrite | Slight excess | Ensures complete reaction of the amine. |

| Addition | Slow and controlled | Maintains low temperature and avoids side reactions. |

Alternative Synthetic Routes and Methodological Innovations

While the diazotization of AICA is the standard method, some alternative approaches and innovations have been explored. One notable variation involves reversing the order of the synthetic steps. For instance, the urea (B33335) derivative of AICA can be formed first, followed by diazotization. mdpi.com However, the direct diazotization of AICA remains the most efficient and widely used route. rsc.org

Research into "masked" isocyanates has also provided alternative strategies in the broader context of synthesizing downstream products like temozolomide (B1682018), which utilize this compound as an intermediate. mdpi.com These methods, however, focus more on modifying the subsequent reaction steps rather than the formation of the diazo compound itself.

Isolation and Purification Techniques for Research-Grade Material

Once the synthesis is complete, the this compound needs to be isolated and purified to a grade suitable for research and further synthetic applications.

The product often precipitates from the reaction mixture and can be collected by filtration . datapdf.com The filtered solid is then typically washed to remove residual acid and salts. Common washing solvents include a mixture of ethanol (B145695) and ether. acs.org

For further purification, several techniques can be employed:

Crystallization: Recrystallization from appropriate solvents can be used to obtain a highly pure crystalline product. However, care must be taken as the compound can be unstable in certain solvents. google.com

Chromatography: Flash chromatography on silica (B1680970) gel is another method for purification, although the instability of the compound in polar solvents must be considered. nih.gov

The purified this compound is a stable compound that can be stored for extended periods under anhydrous conditions. datapdf.com However, it is known to cyclize readily in aqueous solutions to form 2-azahypoxanthine (B601068). datapdf.comgoogle.com Therefore, rapid drying after filtration and washing is crucial to prevent contamination with this byproduct. datapdf.com The purity of the final product is often assessed using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

| Technique | Description | Key Considerations |

| Filtration | The primary method for isolating the precipitated product from the reaction mixture. | The unstable nature of the diazo compound requires prompt processing. |

| Washing | The filtered solid is washed with solvents like ethanol-ether to remove impurities. | The choice of solvent is critical to avoid dissolving the product or causing decomposition. |

| Crystallization | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool and crystallize. | The solvent system must be carefully selected due to the compound's reactivity. |

| Flash Chromatography | A purification technique using a column of silica gel and a solvent system to separate the product from impurities. | The instability in polar solvents can be a limitation. |

Structural Elucidation and Characterization in Academic Investigations

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis is fundamental to the characterization of 4-diazoimidazole-5-carboxamide, providing a detailed fingerprint of its atomic and molecular composition. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to elucidate its structure.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁴N NMR would collectively provide a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. In the case of this compound, the spectrum is expected to be relatively simple. The key signal is a singlet corresponding to the proton at the C2 position of the imidazole (B134444) ring. researchgate.net Studies on related 5-diazoimidazoles dissolved in DMSO-d₆ show this C2-H signal appearing in the range of δ 7.61–7.74 ppm. researchgate.net Additionally, the two protons of the primary amide (-CONH₂) group would typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. Kinetic experiments involving this compound have been monitored using ¹H NMR spectroscopy, highlighting its utility in tracking reactions. core.ac.uk

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C2-H | 7.6 - 7.8 | Singlet (s) | Characteristic for the imidazole ring proton. researchgate.net |

| -CONH₂ | Variable (e.g., 7.0 - 8.0) | Broad Singlet (br s) | Shift and broadening are influenced by solvent and exchange. |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C 2 | 135 - 145 | Typical range for an sp² carbon in an imidazole ring. |

| C 4 | 60 - 80 | Expected upfield shift due to the diazo group, based on related structures. electronicsandbooks.com |

| C 5 | 130 - 140 | Quaternary carbon adjacent to the carboxamide group. |

| -C =O | 165 - 175 | Characteristic range for a primary amide carbonyl carbon. |

Nitrogen-14 Nuclear Quadrupole Double Resonance (¹⁴N NQDR) is a highly specialized technique sensitive to the local electronic environment of nitrogen atoms. Given that this compound contains five nitrogen atoms in four distinct chemical environments (imidazole N1 and N3, diazo Nα and Nβ, and amide NH₂), ¹⁴N NQDR would be an exceptionally powerful tool for its characterization. The technique can provide distinct quadrupole coupling constants and asymmetry parameters for each nitrogen nucleus, offering deep insight into the charge distribution and bonding, particularly within the unique diazo (-N⁺≡N) functional group. caltech.edu However, academic investigations detailing the use of ¹⁴N NQDR for the specific structural elucidation of this compound have not been reported in the surveyed scientific literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the diazo group (N≡N stretch). researchgate.net This band appears in the distinctive region of 2160–2180 cm⁻¹. researchgate.net Other key absorptions include those for the carbonyl (C=O) group of the amide and the N-H bonds of the amide and the imidazole ring. jpsbr.org The National Institute of Standards and Technology (NIST) references an evaluated IR spectrum for a compound identified as Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-, which corresponds to the title compound. colab.ws

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Imidazole / Amide | N-H stretch | 3400 - 3100 | Medium-Broad |

| Diazo | N≡N stretch | 2160 - 2180 | Strong, Sharp |

| Amide | C=O stretch | ~1670 | Strong |

| Imidazole Ring | C=N / C=C stretch | 1600 - 1450 | Medium-Variable |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₄H₃N₅O, corresponding to a monoisotopic mass of approximately 137.03 Da. caltech.eduscience.gov

The most characteristic fragmentation pathway for diazo compounds is the loss of a neutral molecule of dinitrogen (N₂), which has a mass of ~28 Da. city.ac.uk Therefore, the electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 137, followed by a significant fragment ion ([M-N₂]⁺˙) at m/z 109. The identity of the compound as a photodegradation product of the drug dacarbazine (B1669748) has been confirmed using mass spectrometric methods. researchgate.netnih.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺˙ | [C₄H₃N₅O]⁺˙ | 137 | Molecular Ion |

| [M-N₂]⁺˙ | [C₄H₃N₃O]⁺˙ | 109 | Resulting from the characteristic loss of dinitrogen. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While comprehensive, published single-crystal X-ray diffraction data for this compound is limited in readily available literature, analysis of its functional groups and data from closely related compounds allow for a well-grounded projection of its solid-state characteristics. smolecule.com The synthesis of its derivatives, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, has involved characterization by X-ray diffraction, confirming the amenability of this molecular scaffold to crystallographic analysis. psu.edu

The crystal packing of this compound is expected to be heavily influenced by intermolecular forces dictated by its functional groups.

Hydrogen Bonding : The carboxamide moiety is predicted to be the dominant feature in directing the supramolecular assembly. smolecule.com The amide group (-CONH₂) contains hydrogen bond donors (the N-H protons) and a strong hydrogen bond acceptor (the carbonyl oxygen). This functionality creates the potential for extensive and robust hydrogen-bonding networks, which are common drivers in the crystal packing of heterocyclic compounds. smolecule.comcymitquimica.com The nitrogen atoms of the diazo group may also serve as weak hydrogen bond acceptors. smolecule.com

π-π Stacking : The planar nature of the imidazole ring system, combined with the linear diazo group, suggests a propensity for π-π stacking interactions between adjacent molecules. smolecule.com In related dihydroazolo compounds, layered packing arrangements have been observed with interlayer distances of approximately 3.33–3.40 Å, which is indicative of weak π-π interactions. smolecule.com However, it is also theorized that the carboxamide and diazo substituents could introduce steric hindrance, potentially disrupting extensive π-stacking in favor of optimizing hydrogen-bond patterns. smolecule.com

Table 1: Predicted Intermolecular Interactions in Crystalline this compound This table is based on theoretical predictions from the analysis of the compound's functional groups.

| Interaction Type | Participating Groups | Role | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | Carboxamide (-CONH₂) | Donor (N-H) & Acceptor (C=O) | Dominant |

| Diazo Group (-N₂) | Weak Acceptor | Minor | |

| π-π Stacking | Imidazole Ring | Face-to-Face Stacking | Moderate to Weak |

Precise experimental data on bond lengths and angles for this compound from a dedicated crystallographic study are not widely published. However, data from analogous structures and general principles of chemical bonding provide insight into its expected geometry. For instance, studies on other diazoazoles have shown that the C-N bond distance within the diazo group is characteristically intermediate between a single and a double bond. epdf.pub

Table 2: Representative Bond Data for Diazoazole Structures This table includes generalized or data from related compounds due to the limited specific data for this compound.

| Bond | Expected Bond Length (Å) | Basis of Estimation |

|---|---|---|

| C-N (in diazo group) | ~ 1.32 | Analysis of related aliphatic diazo compounds epdf.pub |

| C=O (in carboxamide) | ~ 1.23 | Standard value for amide carbonyls |

| C-N (in carboxamide) | ~ 1.33 | Standard value for amide C-N bonds |

| C-N (in imidazole ring) | 1.32 - 1.38 | Typical range for C-N bonds in imidazole rings |

| C=C (in imidazole ring) | ~ 1.36 | Typical value for C=C bonds in imidazole rings |

Theoretical Approaches to Conformational Analysis and Molecular Geometry

In the absence of complete experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for investigating molecular properties. irost.ir Such methods are used to optimize molecular structures, calculate electrostatic potentials, and analyze conformational energies. researchgate.net

Academic studies have successfully applied DFT methods to elucidate the properties of structurally similar molecules. For example, the tautomerization mechanisms of Dacarbazine, which also features an imidazole carboxamide core, have been examined using DFT to calculate relative energies and map electron density (HOMO/LUMO). researchgate.netirost.irsid.ir Likewise, computational methods were employed to fully optimize the molecular structure of a related compound, TCAD tetrahydrate, following its initial characterization by X-ray diffraction. researchgate.net These precedents underscore the utility of theoretical approaches in predicting the most stable conformation and understanding the electronic landscape of this compound. Theoretical studies have also highlighted the importance of the C8-amide group (the position of the carboxamide) in the activity of related imidazotetrazine prodrugs, suggesting that it acts as a crucial hydrogen bond donor. acs.org

Table 3: Application of Theoretical Methods in Related Imidazole Derivatives

| Compound | Theoretical Method | Investigated Properties | Reference |

|---|---|---|---|

| Dacarbazine | DFT (B3LYP) | Tautomerization, Relative Energies, HOMO/LUMO | irost.irsid.ir |

| TCAD Tetrahydrate | Computational Methods | Molecular Structure Optimization, Electrostatic Potential | researchgate.net |

| Temozolomide (B1682018) | Theoretical Studies | Role of Hydrogen Bond Donors | acs.org |

Reactivity and Mechanistic Pathways of 4 Diazoimidazole 5 Carboxamide

Reactivity of the Diazo Functional Group

The diazo group in 4-diazoimidazole-5-carboxamide is the focal point of its chemical reactivity, participating in reactions as both a nucleophile and an electrophile, and serving as a precursor to a highly reactive carbene intermediate upon nitrogen extrusion.

Nucleophilic and Electrophilic Substitution Reactions

Direct nucleophilic or electrophilic substitution on the imidazole (B134444) ring of this compound is not extensively documented, as the reactivity of the diazo group and its subsequent intermediates typically dominates. The imidazole ring itself is electron-rich, making it generally susceptible to electrophilic attack, typically at the C2 position for simple imidazoles. However, the strong electron-withdrawing nature of the diazo and carboxamide groups deactivates the ring, making such substitutions less favorable.

The diazonium form of the molecule, present under strongly acidic conditions, acts as a potent electrophile. In this state, it is susceptible to attack by nucleophiles. However, the primary and most well-documented reaction of this compound with nucleophiles, such as aliphatic amines, occurs via a coupling mechanism at the diazo group rather than a substitution on the heterocyclic ring. rsc.org

Nitrogen Extrusion Mechanisms and the Generation of Carbene Intermediates

Under thermal or photochemical conditions, this compound undergoes dinitrogen extrusion, a characteristic reaction of diazo compounds, to generate a highly reactive imidazolylidene carbene intermediate. researchgate.netsarthaks.com This process is central to many of its synthetic applications. The carbene, a divalent carbon species, can exist in either a singlet or triplet state, though many of its reactions are characteristic of a singlet carbene. researchgate.net

Once generated, this carbene intermediate participates in a variety of rapid subsequent reactions:

O-H and N-H Insertion: The carbene readily inserts into the O-H bonds of alcohols and the N-H bonds of amines. For instance, photolysis in tert-butanol (B103910) results in the corresponding O-H insertion product. researchgate.net

Hydrogen Abstraction: In the presence of good hydrogen-donor solvents, the carbene can abstract hydrogen atoms, leading to the reduction of the diazo compound's original position. Heating in cyclohexanol, for example, results in a quantitative yield of the reduced imidazole. researchgate.net

Ylide Formation: The carbene can react with ethers, chloro compounds, and pyridine (B92270) to form ylides. researchgate.net

Addition to Aromatic Rings: Aromatic hydrocarbons serve as excellent traps for the imidazolylidene carbene, leading to the formation of various arylimidazole derivatives. researchgate.netsarthaks.com

The reactivity of the carbene is influenced by the reaction conditions. For example, irradiation in methanol (B129727)/dichloromethane leads to preferential attack on the dichloromethane, yielding the 5-chloroimidazole-4-carboxylate. researchgate.net

| Reaction Type | Reactant | Conditions | Product(s) | Reference |

| O-H Insertion | tert-Butanol | Photolysis | O-H insertion product | researchgate.net |

| Hydrogen Abstraction | Cyclohexanol | Thermal | Reduced imidazole | researchgate.net |

| Reaction with Haloalkane | Dichloromethane | Photolysis | 5-chloroimidazole derivative | researchgate.net |

| Addition to Aromatics | Aromatic Hydrocarbons | Thermal/Photochemical | Arylimidazole derivatives | researchgate.net |

Cycloaddition Reactions in Organic Synthesis

This compound's structure lends itself to cycloaddition reactions, where it can potentially act as a 1,3-dipole for the formation of new heterocyclic systems.

[3+2] Cycloadditions for Heterocyclic Ring Formation

Diazo compounds are classic 1,3-dipoles and are known to participate in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to generate five-membered heterocyclic rings. This general reactivity provides a pathway for synthesizing complex molecules. researchgate.netwikipedia.org

In the specific case of this compound, the most prominent cycloaddition is an intramolecular cyclization. In aqueous solutions over a wide pH range, the compound readily cyclizes to form 2-azahypoxanthine (B601068) (imidazo[4,5-d]-v-triazin-4(3H)-one). rsc.org This transformation can be viewed as an intramolecular [3+2] cycloaddition where the diazo group reacts with the endocyclic N-H bond of the imidazole ring. This ease of cyclization is a defining characteristic of its reactivity in aqueous media. rsc.org While intermolecular [3+2] cycloadditions with external dipolarophiles are a theoretical possibility for diazoimidazoles, specific examples involving this compound are not prominently featured in the literature, which focuses more on its other reactive pathways.

Azide-Alkyne Cycloaddition (Click Chemistry) Applications

The term "Azide-Alkyne Cycloaddition," central to the concept of "click chemistry," refers to a specific reaction between an azide (B81097) (-N₃) and a terminal alkyne, typically catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. researchgate.net

It is crucial to distinguish the diazo functional group (-N₂) in this compound from an azide group. Although both are nitrogen-containing functional groups capable of cycloadditions, their chemical reactivity is distinct. The diazo group does not participate in the canonical copper-catalyzed azide-alkyne cycloaddition. Therefore, direct applications of this compound in this specific type of click chemistry are not applicable. Its utility in forming heterocyclic systems is primarily through the pathways described in section 4.2.1 and other reactions of the diazo group.

Coupling Reactions and Azo Compound Formation

This compound readily undergoes coupling reactions with various nucleophiles, leading to the formation of triazenes or classic azo compounds, depending on the coupling partner.

The reaction of this compound with aliphatic amines (including primary, secondary, dialkyl, aralkyl, and cyclic amines) yields 5-(or 4)-(substituted triazeno)imidazole-4(or 5)-carboxamides. rsc.org These reactions are typically conducted in methanol or an excess of the amine as the solvent, in the absence of light. The products are of interest for their potential as anticancer agents. rsc.org

Furthermore, this compound can act as a diazonium component in classic C-azo coupling reactions with activated aromatic compounds. It reacts with nucleophilic partners such as β-naphthol, N,N-dimethylaniline, and resorcinol (B1680541) to form corresponding azo dyes. youtube.com For example, the reaction with resorcinol can lead to both mono- and bis-azo coupling products. youtube.com This reactivity highlights its role as an electrophile, similar to aryldiazonium salts, in electrophilic aromatic substitution reactions to create brightly colored azo compounds. beilstein-journals.org

| Coupling Partner | Reaction Type | Product Class | Reference |

| Aliphatic Amines | N-Azo Coupling | Triazenoimidazoles | rsc.org |

| β-Naphthol | C-Azo Coupling | Azo Compounds | youtube.com |

| N,N-Dimethylaniline | C-Azo Coupling | Azo Compounds | youtube.com |

| Resorcinol | C-Azo Coupling | Azo Compounds | youtube.com |

Photochemical Transformations and Induced Decomposition Pathways

The photochemical behavior of this compound, also known as Diazo-IC, is notably influenced by the pH of the medium. rsc.org Photolysis of this compound in dilute aqueous solutions leads to different transformation products depending on the specific pH conditions. rsc.org

At a low pH of 1, or within a pH range of 7.4 to 12, the primary product of photolysis is 2-azahypoxanthine. rsc.org However, in the intervening pH range, the photochemical transformation yields 4-carbamoylimidazolium-5-olate. rsc.org In the absence of light, the decomposition of this compound proceeds via a different pathway, forming 2-azahypoxanthine exclusively, regardless of the pH of the aqueous solution. rsc.org

When photolysis is conducted in a concentrated solution containing citric acid at pH 2.5, the reaction yields both 2-azahypoxanthine and a distinct maroon-colored imidazolylazoimidazolium olate. rsc.org

| Condition | pH | Product(s) | Reference |

|---|---|---|---|

| Photolysis (Dilute Solution) | 1 | 2-Azahypoxanthine | rsc.org |

| Photolysis (Dilute Solution) | 1 < pH < 7.4 | 4-Carbamoylimidazolium-5-olate | rsc.org |

| Photolysis (Dilute Solution) | 7.4 - 12 | 2-Azahypoxanthine | rsc.org |

| Photolysis (Concentrated Solution with Citric Acid) | 2.5 | 2-Azahypoxanthine and Imidazolylazoimidazolium olate | rsc.org |

| Dark | Aqueous Solution (Any pH) | 2-Azahypoxanthine | rsc.org |

Reactions with Amines and Isocyanates

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems, particularly through its reactions with amines and isocyanates. These reactions lead to the formation of important triazene (B1217601) and tetrazine ring structures.

The reaction between this compound and amines provides a direct route to imidazotriazene derivatives. nih.gov This coupling reaction is generally carried out by stirring a mixture of this compound with one molar equivalent of the respective amine in dry ethyl acetate (B1210297). nih.gov The reaction proceeds at room temperature (25 °C) over a period of four hours. nih.gov This method has been shown to be effective for producing a range of new triazenes with yields typically falling between 75% and 98%. nih.gov The resulting imidazotriazenes are noted to be unstable in polar solvents. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | This compound and Amine (1 mol equiv.) | nih.gov |

| Solvent | Dry Ethyl Acetate (EtOAc) | nih.gov |

| Temperature | 25 °C | nih.gov |

| Reaction Time | 4 hours | nih.gov |

| Yield | 75-98% | nih.gov |

The synthesis of imidazotetrazine ring systems, such as the core structure of the antitumor drug temozolomide (B1682018), is commonly achieved through the reaction of this compound with isocyanates. nih.govrsc.org This cyclization reaction is a key strategy for constructing 3-substituted imidazo[5,1-d] rsc.orgnih.govnih.govrsc.orgtetrazinones. rsc.org

A general procedure involves the dropwise addition of a substituted isocyanate to a stirred suspension of this compound in dry dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction is conducted at 25 °C under a nitrogen atmosphere and is typically allowed to proceed for 24 hours. nih.gov The purity of the isocyanate reactant can significantly influence the yield of the final imidazotetrazine product. nih.gov High-purity isocyanates can result in yields ranging from 80-90%, whereas less pure starting materials may afford yields in the 30-50% range. nih.gov This synthetic approach remains a preferred method for the laboratory-scale construction of the imidazotetrazine core due to its efficiency. nih.gov

Computational and Theoretical Studies on 4 Diazoimidazole 5 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Applications to Molecular Properties

While Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules, specific DFT studies detailing the molecular properties of 4-diazoimidazole-5-carboxamide are not extensively reported. DFT has been applied to related compounds, such as dacarbazine (B1669748), to study aspects like tautomerization, but a dedicated analysis of the title compound's optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and other electronic parameters is not found in the surveyed literature. General computational studies on diazo compounds suggest that the stability is influenced by the electronic nature of the substituents.

Ab Initio Computational Methodologies

Similarly, there is a lack of specific research applying ab initio computational methods to this compound. Such methods, known for their high accuracy, would be invaluable in providing benchmark data on the compound's geometry and electronic properties. Ab initio computations have been performed on the carboxamide groups of other heterocyclic rings, such as thiazole-4-carboxamide, revealing conformational preferences stabilized by electrostatic and charge transfer interactions nih.gov. These studies could serve as a methodological basis for future investigations into this compound.

Prediction and Modeling of Reactivity and Reaction Intermediates

The reactivity of this compound is of significant interest due to its role as a synthetic precursor. It is known to react with nucleophiles, and its thermal or photochemical decomposition can lead to the formation of a carbene intermediate acs.org. However, predictive modeling and detailed computational studies of its reaction pathways and the structure of its reaction intermediates are not well-documented. Computational studies on the reactivity of the diazo functional group in other contexts suggest that the solvent can play a crucial role in determining the reaction pathway, potentially leading to either carbene formation or reduction of the diazo group nih.gov.

Conformational Energy Landscapes and Intramolecular Dynamics

There is a notable absence of studies on the conformational energy landscapes and intramolecular dynamics of this compound. The rotation of the carboxamide group relative to the imidazole (B134444) ring would be a key conformational feature. Ab initio studies on similar heterocyclic carboxamides have shown that the carboxamide group can have preferred conformations due to intramolecular interactions nih.gov. A systematic computational scan of the potential energy surface would be necessary to identify the stable conformers and the energy barriers between them, providing a more complete picture of the molecule's dynamic behavior.

Applications in Organic Synthesis and Medicinal Chemistry Research Non Clinical Focus

Role as a Precursor and Intermediate in Complex Molecule Synthesis

Diazo-IC serves as a fundamental building block for constructing a variety of nitrogen-rich heterocyclic scaffolds. Its utility stems from the ability of the diazo group to undergo cyclization and cycloaddition reactions, providing efficient pathways to complex molecular architectures.

Synthesis of Imidazotetrazines for Advanced Therapeutic Research (e.g., Temozolomide (B1682018) Analogues)

The most prominent application of 4-diazoimidazole-5-carboxamide is in the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazine derivatives. This class of compounds includes the well-known chemotherapeutic agent Temozolomide. The standard synthetic route involves a [3+2] cycloaddition reaction where Diazo-IC reacts with an isocyanate. This reaction efficiently constructs the fused tetrazinone ring system.

The general synthesis is achieved by reacting this compound with a selected alkyl or aryl isocyanate in the dark. The reaction proceeds to afford 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones. For instance, the synthesis of Temozolomide itself is accomplished using methyl isocyanate. However, due to the hazardous nature of methyl isocyanate, alternative methods have been developed. One such method involves the alkylation of the nor-temozolomide anion, which can be generated from Diazo-IC.

This synthetic pathway is highly adaptable, allowing for the creation of a diverse library of Temozolomide analogues by simply varying the isocyanate reactant. This strategy is crucial in advanced therapeutic research aimed at overcoming drug resistance or improving the therapeutic profile of the parent compound. Researchers have synthesized series of analogues with different substituents at the 3-position of the imidazotetrazine ring, including benzyl, silyl, and heteromethyl groups, to explore their structure-activity relationships.

Table 1: Synthesis of Temozolomide Analogues from this compound

| Isocyanate Reactant | 3-Position Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| Methyl Isocyanate | -CH₃ | Temozolomide | scispace.com |

| 2-Chloroethyl Isocyanate | -CH₂CH₂Cl | Mitozolomide Precursor | scispace.com |

| Various Substituted Isocyanates | Benzyl, Silyl, Heteromethyl | Temozolomide Analogues | nih.gov |

| Ethyl Isocyanatoacetate | -CH₂COOEt | Tetrazin-3-ylacetic acid ester | wikipedia.org |

Construction of Imidazotriazene Scaffolds

This compound is also a direct precursor to acyclic imidazotriazenes. These structures are of interest as they are often considered the ring-opened, active forms of imidazotetrazine drugs. The synthesis is straightforward, involving the reaction of Diazo-IC with a primary or secondary amine.

A mixture of this compound and an amine is typically stirred at room temperature in a dry, non-polar solvent like ethyl acetate (B1210297) to yield the corresponding 5-(3-alkyl/aryl-triazen-1-yl)imidazole-4-carboxamide. These imidazotriazene products are often unstable, particularly in polar solvents, and may decompose upon heating. Their instability is linked to their function as alkylating agents, which underlies the therapeutic effect of their cyclic precursors like Temozolomide.

Preparation of Fused 1,2,4-Triazines and Polyazasteroids

While this compound is a key precursor for fused 1,2,3-triazine (B1214393) systems (imidazo[4,5-d] scispace.comnih.govwikipedia.orgtriazinones), its role in the direct synthesis of fused 1,2,4-triazine scaffolds is not prominently described in the scientific literature. Synthetic routes to fused 1,2,4-triazines typically proceed through different intermediates and cyclization strategies. Similarly, there is no available research data linking this compound to the synthesis of polyazasteroid skeletons.

Utility as a Synthetic Equivalent for C1 Transformations

The diazo group in organic molecules can serve as a versatile functional handle for various transformations. In principle, it can generate a carbene or a diazonium ion, enabling reactions such as cyclopropanation and esterification.

Esterification Reactions via Alkyl Diazonium Species Generation

The direct use of this compound as a reagent for the general esterification of carboxylic acids is not a documented application. While diazo compounds, in general, can react with carboxylic acids to form esters, the utility of Diazo-IC lies in its incorporation into larger molecules that subsequently generate alkylating agents.

For example, imidazotetrazines like Temozolomide (synthesized from Diazo-IC) function as pro-drugs. Under physiological conditions, they decompose to form an unstable triazene (B1217601), which in turn releases an alkyl diazonium cation (e.g., methyldiazonium from Temozolomide). This highly electrophilic species is the ultimate alkylating agent responsible for the therapeutic effect. While this species can react with various nucleophiles, including water to form an alcohol, its primary role in a biological context is the alkylation of DNA. Therefore, Diazo-IC is best described as a precursor to scaffolds that generate potent alkylating agents, rather than a direct reagent for synthetic esterification reactions.

Metal-Catalyzed Cyclopropanation Reactions

Metal-catalyzed cyclopropanation is a hallmark reaction of diazo compounds, where a metal catalyst (commonly based on rhodium, copper, or palladium) facilitates the transfer of a carbene fragment to an alkene to form a cyclopropane (B1198618) ring. This reaction is a powerful tool in organic synthesis.

Despite the established reactivity of diazo compounds in these transformations, there are no specific reports in the surveyed literature of this compound being used as the diazo component in metal-catalyzed cyclopropanation reactions. The research in this area has predominantly focused on simpler diazo compounds, such as ethyl diazoacetate and diazomethane. The complex electronic and steric profile of this compound may influence its reactivity and compatibility with common cyclopropanation catalysts, and its application in this context remains unexplored.

Development as a Chemical Probe for Biochemical Research

This compound, also known as 5-diazoimidazole-4-carboxamide (B1140617) or Diazo-IC, has been a subject of interest in biochemical research due to its inherent photoreactive properties. As a diazo compound, it possesses the ability to form highly reactive carbene intermediates upon photolysis, a characteristic that is fundamental to the technique of photoaffinity labeling. This technique allows for the identification of binding partners and the elucidation of molecular interactions within biological systems.

The utility of diazo compounds, in general, as photoaffinity labels has been well-documented. Upon irradiation with UV light, the diazo group releases molecular nitrogen to generate a carbene. This carbene is a highly reactive species that can form covalent bonds with nearby molecules, such as amino acid residues in the binding site of a protein. This covalent linkage allows for the permanent "tagging" of interacting biomolecules, facilitating their identification and characterization. While diazo groups have been somewhat supplanted in modern chemical biology by more stable photoactivatable groups like diazirines, their foundational role in the development of photoaffinity labeling is significant nih.govnih.govrsc.org.

The development of this compound as a potential chemical probe is intrinsically linked to its identity as a principal photolytic degradation product of the anticancer drug dacarbazine (B1669748). Research into the photochemistry of Diazo-IC has shown that its degradation products are dependent on the pH of the surrounding medium. This pH-dependent reactivity underscores the nuanced behavior of the compound upon photoactivation, a critical consideration for its application as a chemical probe in specific cellular microenvironments.

A notable early investigation into the biochemical effects of this compound, referred to as 4(or 5)-diazoimidazole-5(or 4)-carboxamide in the study, explored its mechanism of action on the release of 5-hydroxytryptamine (serotonin) from rabbit platelets nih.gov. This study, while not employing the modern terminology of a "chemical probe," represents a foundational use of the compound to probe a biological process. The research demonstrated that the compound's activity was dependent on the presence of calcium ions, providing insight into the ionic requirements of serotonin (B10506) release.

The table below summarizes the key characteristics of this compound relevant to its potential application as a chemical probe.

| Property | Description | Relevance to Chemical Probe Development |

| Photo-reactivity | Undergoes photolysis upon UV irradiation to form a reactive carbene intermediate. | This is the fundamental property that enables its use in photoaffinity labeling to covalently bind to and identify molecular targets. |

| Precursor | A major photodegradation product of the drug Dacarbazine. | Its formation from a clinically used drug provides a context for studying its biological interactions and potential off-target effects. |

| pH-Dependent Photolysis | The products of its photolysis vary with the pH of the aqueous solution. | This suggests that its labeling pattern and reactivity could be influenced by the specific biochemical environment, a factor to consider in experimental design. |

| Demonstrated Bioactivity | Shown to induce 5-hydroxytryptamine release from platelets in a calcium-dependent manner nih.gov. | This provides historical evidence of its use to investigate a specific biological pathway, functioning as a tool to understand a physiological process. |

While the direct and widespread development of this compound as a chemical probe for routine biochemical research has been limited, its inherent photoreactive nature and its historical use in studying biological processes highlight its potential in this regard. The principles of photoaffinity labeling, established with compounds including those from the diazo class, continue to be a powerful strategy in chemical biology for dissecting complex biological systems.

Mechanistic Studies of Biological Interactions Strictly Mechanistic, Excluding Clinical Efficacy or Safety

Inhibition of Cellular Metabolic Pathways

The interaction of 4-Diazoimidazole-5-carboxamide with cellular metabolic processes is a critical aspect of its biological activity. These interactions primarily involve the modulation of energy homeostasis and interference with the intricate pathways of purine metabolism.

While direct and extensive studies on the specific effects of this compound on cellular energy metabolism are not broadly available, the activities of structurally related compounds, such as 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), provide valuable insights. AICAR is a known activator of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. Activation of AMPK can lead to enhanced mitochondrial biogenesis and an increase in oxidative metabolism. However, it is important to note that the specific modulatory effects of this compound on cellular bioenergetics and mitochondrial function remain an area requiring further dedicated investigation.

This compound has been identified as a potent inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway. This pathway is responsible for the breakdown of purines, ultimately leading to the formation of uric acid. The inhibition of xanthine oxidase by this compound disrupts this process.

Another critical enzyme in purine metabolism is Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), which plays a central role in the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleic acids, conserving energy and cellular resources. While the direct inhibitory effects of this compound on HPRT have not been extensively detailed in available research, the structural similarity of the compound to purine bases suggests a potential for interaction with enzymes involved in purine salvage. Further mechanistic studies are necessary to fully elucidate the nature and extent of this interaction.

| Enzyme | Pathway | Effect of this compound |

| Xanthine Oxidase | Purine Catabolism | Potent Inhibition |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Purine Salvage | Potential for Interaction (Requires further study) |

Cellular Level Effects and Underlying Biochemical Mechanisms

At the cellular level, this compound exerts its influence through a variety of biochemical mechanisms, impacting cellular proliferation, interacting with essential macromolecules, and potentially modulating neurotransmitter release.

The antiproliferative effects of compounds containing the imidazole-carboxamide scaffold have been noted in various studies. The mechanism often involves the disruption of cellular processes essential for growth and division. For instance, related imidazole-4,5-dicarboxamide derivatives have been shown to inhibit the proliferation of cancer cells by potentially interacting with key regulatory proteins in the cell cycle, such as cyclin-dependent kinases. While the precise antiproliferative mechanism of this compound is yet to be fully characterized, its interference with purine metabolism is a likely contributing factor, given the essential role of purines in DNA and RNA synthesis, which are fundamental for cell proliferation.

A significant aspect of the mechanism of action for diazo-containing compounds is their potential to form reactive species that can interact with cellular macromolecules. It is proposed that this compound can act as a precursor to a reactive methyldiazonium ion, a potent alkylating agent. This reactive intermediate can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA.

The alkylation of DNA can lead to the formation of various DNA adducts, which can disrupt the normal processes of DNA replication and transcription. This damage, if not repaired by the cell's DNA repair machinery, can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death). This mechanism of DNA alkylation is a hallmark of several anticancer agents and is a critical area of investigation for understanding the cytotoxic effects of this compound.

Early research has suggested a potential role for this compound in modulating the release of neurotransmitters, specifically 5-hydroxytryptamine (serotonin) from platelets. Platelets are known to store and release serotonin (B10506), which plays a role in hemostasis and thrombosis. Mechanistic studies have been initiated to understand how this compound might trigger this release. The underlying biochemical cascade is likely to involve the activation of intracellular signaling pathways within the platelet, leading to the fusion of serotonin-containing dense granules with the platelet membrane and the subsequent exocytosis of their contents. However, the precise molecular targets and signaling events that mediate this effect are still under investigation and require more detailed studies to be fully understood.

Principles of Photoactivated Chemical Reactivity in Biological Contexts

The application of light to induce chemical reactions in a biological setting offers remarkable spatiotemporal control, a feature highly desirable in chemical biology and pharmacology. This compound belongs to the class of diazo compounds, which are well-known for their photoactivated reactivity. The fundamental principle behind their use in biological contexts is the absorption of light energy to generate highly reactive intermediates that can then interact with biological molecules in close proximity. This section will focus on the mechanistic underpinnings of these photoactivated processes, excluding clinical efficacy or safety considerations.

R-C(N₂) -R' + hν → R-C:-R' + N₂

The generated carbene is a key player in the subsequent biological interactions. Carbenes are neutral, divalent carbon species with two non-bonding electrons. The spin state of these electrons, either singlet (paired) or triplet (unpaired), dictates the carbene's reactivity and the mechanism of its subsequent reactions. In biological systems, the singlet carbene is often the more relevant species for rapid, localized reactions.

The photoactivation of diazo compounds can proceed through several mechanisms:

Direct Photolysis: This involves the direct absorption of a photon by the diazo compound, leading to its excitation and subsequent decomposition. The wavelength of light required for this process is determined by the compound's UV-Vis absorption spectrum. For many diazo compounds, this falls in the UV or near-UV range.

Photosensitization: In this process, a photosensitizer molecule absorbs light at a wavelength where the diazo compound does not absorb strongly. The excited sensitizer then transfers its energy to the diazo compound, inducing its decomposition. This can be advantageous in biological systems as it may allow the use of longer, less damaging wavelengths of light.

Photoredox Catalysis: This involves the use of a photocatalyst that, upon light absorption, can engage in electron transfer processes with the diazo compound, leading to the formation of a radical intermediate that can then lose N₂ to form the carbene.

Once the carbene is generated in a biological environment, it can undergo several types of rapid reactions, ensuring that its interaction is localized to the site of photoactivation:

Insertion Reactions: Carbenes can readily insert into various single bonds, such as C-H, O-H, and N-H bonds, which are abundant in biological macromolecules like proteins and nucleic acids. This forms a stable covalent bond between the carbene-containing molecule and the biological target.

Cycloaddition Reactions: Carbenes can react with double bonds, such as those found in the side chains of certain amino acids or in lipids, to form cyclopropane (B1198618) rings.

Wolff Rearrangement: α-Diazocarbonyl compounds, a class that includes this compound, can undergo a photochemical Wolff rearrangement upon loss of N₂. In this reaction, the carbene rearranges to form a ketene intermediate. This ketene is highly electrophilic and can be readily trapped by nucleophiles present in the biological milieu, such as water, amines, or alcohols, to form carboxylic acid derivatives, amides, or esters, respectively. This provides another pathway for covalent modification of biomolecules.

The choice of irradiation wavelength is a critical parameter in biological applications to minimize photodamage to cells and tissues. While many simple diazo compounds require UV light for activation, structural modifications to the diazo compound can shift the absorption maximum to longer, more biocompatible wavelengths (e.g., visible or even near-infrared light).

| Property | Typical Range/Value | Significance in Biological Contexts |

| Absorption Maximum (λmax) | 250-400 nm (can be extended to >500 nm with conjugation) | Determines the wavelength of light required for photoactivation. Longer wavelengths are generally preferred to minimize cellular damage and increase tissue penetration. |

| Quantum Yield (Φ) | 0.1 - 1.0 | Represents the efficiency of the photochemical reaction (i.e., the number of molecules reacted per photon absorbed). A high quantum yield is desirable for efficient activation with lower light doses. |

| Carbene Intermediate | Singlet or Triplet | The spin state of the carbene dictates its reactivity. Singlet carbenes typically undergo concerted reactions (e.g., stereospecific cycloaddition), while triplet carbenes react in a stepwise manner and can behave as diradicals. In biological systems, the rapid reactions of singlet carbenes are often favored for precise labeling. |

| Key Photochemical Reactions | Nitrogen extrusion, Wolff rearrangement, C-H insertion, O-H insertion, [2+1] cycloaddition | These are the primary reaction pathways through which the photoactivated compound can covalently modify biological molecules, enabling applications such as photoaffinity labeling to identify protein-drug interactions. |

Future Research Directions and Emerging Paradigms for 4 Diazoimidazole 5 Carboxamide

Advancements in Stereoselective Synthesis and Derivatization

The core structure of 4-Diazoimidazole-5-carboxamide is achiral. Future advancements in its synthesis will likely focus on the introduction of chirality to modulate its biological activity and interaction with chiral biomolecules. This can be achieved through stereoselective derivatization of the existing scaffold.

Stereoselective Synthesis: The development of synthetic routes that introduce stereocenters is a key future direction. While the synthesis of the imidazole (B134444) core itself has been widely studied, achieving stereoselectivity in derivatizing this specific diazo compound is a novel challenge. An emerging strategy involves the use of chiral auxiliaries or catalysts in reactions targeting the carboxamide group or other positions on the imidazole ring. For instance, automated reactivity prediction programs could be used to design optimal substrates for key stereoselective reactions, such as dearomative cycloadditions, to construct highly functionalized frameworks. acs.org

Derivatization Strategies: The primary sites for derivatization on this compound are the amide nitrogen and the C2 carbon of the imidazole ring. The amide offers a straightforward handle for introducing a wide variety of substituents, including chiral moieties. Reaction with chiral amines, facilitated by peptide coupling agents, could generate a library of diastereomeric derivatives. Furthermore, converting the enantiomeric mixture into diastereomers through reaction with a chiral derivatizing agent (CDA) would enable separation and analysis using standard techniques like HPLC and NMR spectroscopy. wikipedia.org Another avenue involves the functionalization of the imidazole ring itself, a common strategy for creating diverse molecules of biological interest. nih.gov

Below is a table outlining potential derivatization strategies for creating chiral analogues of this compound.

| Strategy | Target Site | Proposed Reagents/Methods | Potential Outcome |

| Amide N-Functionalization | Carboxamide Nitrogen | Chiral amines, Peptide coupling reagents | Generation of a library of chiral amides |

| Diastereomer Formation | Carboxamide Group | Chiral derivatizing agents (e.g., Mosher's acid) | Conversion of enantiomers to separable diastereomers wikipedia.org |

| C2-Functionalization | C2 position of Imidazole Ring | Organometallic cross-coupling reactions with chiral partners | Introduction of chiral substituents on the imidazole core |

| Asymmetric Catalysis | Diazo Group | Chiral rhodium or copper catalysts | Stereoselective carbene insertion or cyclopropanation reactions |

Integration of Advanced Computational Methods for Predictive Chemistry

Predictive computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of derivatives of this compound. By integrating methods like quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) modeling, researchers can screen virtual libraries and prioritize synthetic targets with desired properties, saving significant time and resources. nih.gov

Quantum Mechanical (QM) Methods: QM methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of diazo compounds. nih.govmdpi.com For this compound, DFT calculations can provide deep insights into the stability of the diazo group, the energy barrier for nitrogen gas release to form a reactive carbene, and the thermodynamics of potential cycloaddition reactions. acs.orgnih.gov Such calculations are crucial for predicting the compound's reactivity under various conditions and designing new reactions. acs.orgnih.gov Combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can further model interactions with biological targets like enzymes or DNA. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR represents a powerful tool for correlating the structural features of molecules with their biological activity. scientific.netjmpas.com For imidazole derivatives, QSAR models have been successfully developed to predict activities ranging from antifungal to anticancer and antiviral effects. jmpas.comresearchgate.netnih.gov A future research direction would involve generating a virtual library of this compound derivatives and calculating a range of molecular descriptors. These descriptors can then be used to build statistically robust QSAR models to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov

The table below lists key molecular descriptors that would be integral to building a predictive QSAR model for this compound derivatives.

| Descriptor Class | Specific Descriptors | Relevance to Predictive Modeling |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's reactivity, polarity, and ability to participate in electrostatic interactions. jmpas.com |

| Steric | Molar refractivity, van der Waals volume, STERIMOL parameters | Quantifies the size and shape of the molecule, which are critical for binding to biological targets. researchgate.netnih.gov |

| Topological | Connectivity indices, Wiener index, Zagreb index | Encodes information about molecular branching and structure, influencing physical and biological properties. scientific.net |

| Quantum-Chemical | Total energy, Repulsion energy, VDW energy | Provides detailed energetic information derived from quantum calculations that can correlate with stability and activity. jmpas.com |

Exploration of Novel Mechanistic Applications in Chemical Biology

The diazo functional group is a versatile chemical entity with tunable reactivity, making it an attractive tool for chemical biology. nih.govnih.govraineslab.com While relatively underexplored in biological contexts compared to azides, stabilized diazo compounds like this compound are compatible with living systems and offer unique reaction pathways. nih.govraineslab.com

Bioorthogonal Probes: The diazo group can participate in bioorthogonal reactions, such as cycloadditions with strained alkenes and alkynes, at rates comparable to those of azides. rsc.org This opens the door for using this compound derivatives as chemical reporters to label biomolecules. For example, a derivative could be metabolically incorporated into cell-surface glycans and subsequently visualized via reaction with a fluorescently tagged cyclooctyne. rsc.org The unique reactivity of the diazo group allows for chemoselective labeling even in complex biological environments. nih.govacs.org

Photoaffinity Labeling: A significant emerging application is in photoaffinity labeling. Upon irradiation with UV light, the diazo group releases molecular nitrogen to generate a highly reactive carbene intermediate. nih.govingentaconnect.com This carbene can rapidly form covalent bonds with nearby molecules through insertion into C-H, N-H, or O-H bonds. nih.govnih.gov By incorporating this compound into a molecule designed to bind a specific protein, researchers could use photoactivation to covalently crosslink the molecule to its target, enabling the identification of binding sites or unknown protein partners. nih.govraineslab.com

Targeted Covalent Inhibitors: Diazo compounds have been employed as covalent inhibitors of enzymes. nih.gov The generation of a carbene or a related reactive species can lead to the alkylation of nucleophilic residues in an enzyme's active site. Given its structural relation to Temozolomide (B1682018), which acts as a DNA alkylating agent after metabolic activation, this compound could serve as a scaffold for developing novel, targeted anticancer agents that act via covalent modification of DNA or specific proteins involved in cancer progression. nih.govingentaconnect.com

Potential applications in chemical biology are summarized in the table below.

| Application | Underlying Mechanism | Potential Use Case |

| Bioorthogonal Chemistry | 1,3-Dipolar cycloaddition with strained alkynes/alkenes. nih.govrsc.org | Labeling and imaging of proteins, nucleic acids, or glycans in living cells. nih.govrsc.orgacs.org |

| Photoaffinity Labeling | Photochemical nitrogen extrusion to form a reactive carbene, followed by covalent crosslinking. nih.govnih.govingentaconnect.com | Identifying the binding partners and mapping the binding sites of bioactive molecules. raineslab.com |

| Covalent Inhibition | Generation of a reactive intermediate (e.g., carbene) that alkylates biomolecules. nih.gov | Development of targeted anticancer agents that covalently modify DNA or proteins like topoisomerase. ingentaconnect.com |

| Nucleic Acid Modification | Metal-catalyzed carbene insertion into N-H bonds of nucleobases. nih.gov | Probing single-stranded regions and hairpins in RNA or DNA structures. nih.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 4-diazoimidazole-5-carboxamide (DICA), and how can its stability be maintained during synthesis?

- Methodology : DICA is primarily formed via photolytic decomposition of dacarbazine (DTIC), an antineoplastic agent. To synthesize DICA, expose dacarbazine to UV light in aqueous solutions and monitor decomposition using HPLC or UV-Vis spectroscopy. Stabilize the compound by storing it in amber vials at low temperatures (2–8°C) under inert gas (e.g., argon) to minimize light- and oxygen-induced degradation .

Q. How can researchers characterize the structural and electronic properties of DICA?

- Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the diazo group (–N=N–) and carboxamide (–CONH₂) moieties. For DICA, key NMR signals include δ 7.61 ppm (¹H, imidazole ring) and δ 161.8 ppm (¹³C, carbonyl carbon). Pair this with FTIR to validate functional groups (e.g., –N=N– stretch at ~2100 cm⁻¹) and X-ray crystallography for definitive structural elucidation .

Q. What experimental precautions are critical for handling DICA in vitro?

- Methodology : Due to its light sensitivity and toxicity, conduct experiments in darkroom conditions or under red light. Use protective equipment (gloves, goggles) and validate purity via LC-MS before biological assays. For cytotoxicity studies, employ cell lines with controlled glutathione levels, as thiol groups may quench reactive diazo intermediates .

Advanced Research Questions

Q. How does DICA interact with sulfhydryl-containing biomolecules, and what are the implications for pharmacological studies?

- Methodology : DICA reacts with cysteine residues in proteins via diazo coupling, altering enzyme activity. Use Ellman’s assay to quantify free thiols pre- and post-exposure. For mechanistic studies, apply site-directed mutagenesis to replace cysteine residues in target proteins (e.g., cardiac ion channels) and assess functional changes using patch-clamp electrophysiology .

Q. What analytical challenges arise in quantifying DICA degradation products, and how can they be resolved?

- Methodology : DICA degrades into 5-aminoimidazole-4-carboxamide (AICA) under physiological conditions. Use reverse-phase HPLC with a C18 column and tandem mass spectrometry (LC-MS/MS) to distinguish between DICA and AICA. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve overlapping peaks and validate with isotopic labeling .

Q. How can researchers reconcile contradictory data on DICA’s biological activity (e.g., central depressant vs. cardiotonic effects)?

- Methodology : Design dose-response studies across multiple models (e.g., isolated guinea pig atria for cardiotonic effects, murine writhing assays for nociception). Control for catecholamine release by pretreating tissues with reserpine (to deplete endogenous stores) and compare results with and without β-blockers (e.g., propranolol) .

Q. What strategies mitigate DICA’s instability in long-term biochemical assays?

- Methodology : Encapsulate DICA in cyclodextrin complexes or lipid nanoparticles to enhance stability. Monitor real-time degradation using fluorescence probes (e.g., dansyl chloride) that react with decomposition byproducts. Validate encapsulation efficiency via dynamic light scattering (DLS) and dialysis-based release studies .

Data Contradiction Analysis

Q. Why does DICA exhibit high cytotoxicity in vitro but lack antitumor efficacy in vivo?

- Analysis : In vitro models lack metabolic detoxification pathways (e.g., hepatic glutathione conjugation), which rapidly neutralize DICA in vivo. Test this hypothesis by co-administering DICA with glutathione synthesis inhibitors (e.g., buthionine sulfoximine) in xenograft models and compare tumor regression rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.